REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[Li]CCCC.[Cl:15][C:16]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].CN([CH:31]=[O:32])C>C1COCC1>[Cl:15][C:16]1[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:23]([F:27])[C:24]([CH:31]=[O:32])=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C(=CC=C1)F
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Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −78° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Then the reaction mixture was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
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Type
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TEMPERATURE
|
Details
|
gradually warmed to 0° C. over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mass was quenched with 10% aq. AcOH
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=C1C(=O)OCC)F)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |